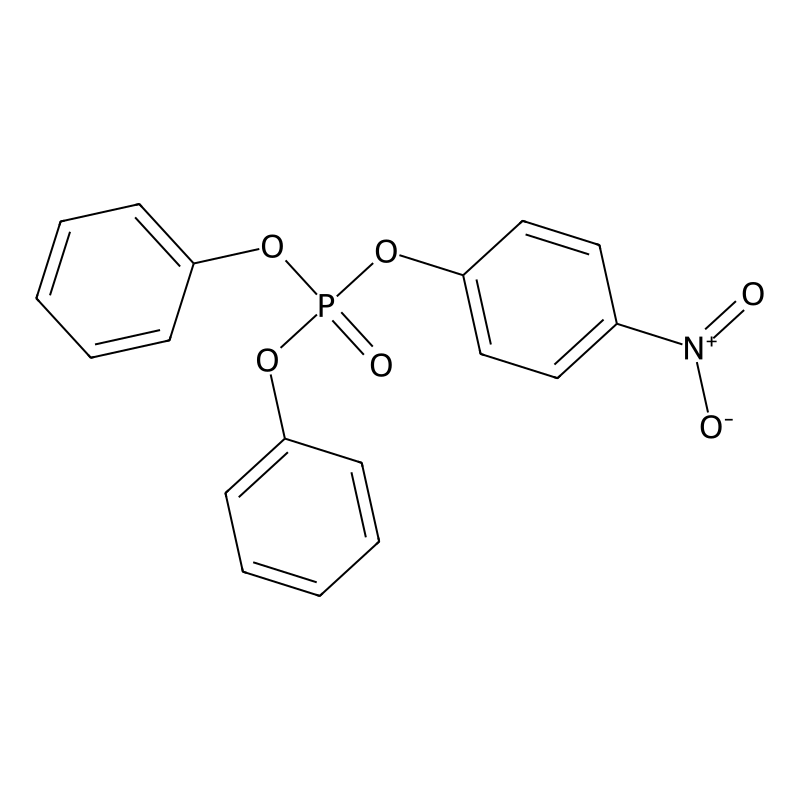

4-NITROPHENYLDIPHENYLPHOSPHATE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enzyme Substrate:

4-NO2-PDP is primarily used as a substrate for studying phosphatases. Phosphatases are a large class of enzymes that catalyze the hydrolysis (breakdown) of phosphate ester bonds. By measuring the rate of 4-NO2-PDP hydrolysis by a specific phosphatase, researchers can gain insights into the enzyme's activity, kinetic properties, and potential inhibitors [, ].

Simulant for Organophosphate Pesticides:

Due to its structural similarity to certain organophosphate pesticides, like parathion and paraoxon, 4-NO2-PDP can serve as a simulant for these compounds in computational studies. Researchers use simulations to model the behavior of these pesticides in various environments, allowing them to predict their environmental fate and potential toxicity [].

4-Nitrophenyl diphenyl phosphate is an organophosphate compound characterized by its chemical structure, which includes a phosphate group bonded to two phenyl rings and a nitrophenyl group. This compound is often used in biochemical research due to its ability to mimic substrates for enzymes, particularly those involved in hydrolysis reactions. The presence of the nitro group enhances the electrophilicity of the phosphorus atom, making it a useful model for studying nucleophilic substitution reactions.

The biological activity of 4-nitrophenyl diphenyl phosphate is primarily linked to its role as a substrate for enzymes such as phosphatases. Its hydrolysis produces p-nitrophenol, which is often measured spectrophotometrically as an indicator of enzyme activity. The compound's ability to serve as a phosphomimetic makes it valuable in studying enzyme mechanisms and kinetics . Furthermore, its interactions with biological membranes have been explored, revealing insights into how phosphates behave in cellular environments .

The synthesis of 4-nitrophenyl diphenyl phosphate typically involves the reaction of p-nitrophenol with diphenyl chlorophosphate. The general procedure includes:

- Reagents: p-Nitrophenol, diphenyl chlorophosphate.

- Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.

- Workup: After completion, the mixture is cooled, and the product is purified through recrystallization or chromatography.

This method yields 4-nitrophenyl diphenyl phosphate with high purity suitable for further applications.

4-Nitrophenyl diphenyl phosphate has several applications in both research and industry:

- Enzyme Kinetics: It serves as a substrate for studying phosphatase activity.

- Chemical Education: Used in laboratory settings to demonstrate enzyme catalysis and kinetics.

- Pharmaceutical Research: Investigated for potential interactions with drug delivery systems due to its phosphoric nature.

Interaction studies involving 4-nitrophenyl diphenyl phosphate focus on its behavior in different environments, such as micellar systems or vesicles. Research indicates that surfactants can enhance the rate of hydrolysis significantly, demonstrating how structural properties influence reactivity . Furthermore, studies on alkali-metal ion effects reveal that these ions can stabilize transition states during nucleophilic attacks on the phosphorus atom .

Several compounds share structural similarities with 4-nitrophenyl diphenyl phosphate, each exhibiting unique properties and reactivities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| p-Nitrophenyl phosphate | Contains one phenolic group | Simpler structure; commonly used in enzyme assays |

| Diphenyl phosphinate | Similar phosphate backbone | Less electrophilic than 4-nitrophenyl diphenyl phosphate |

| Phenyl diethyl phosphate | Ethyl groups instead of phenyl | Different steric hindrance affecting reactivity |

| 2-Nitrophenyl diphenyl phosphate | Substituted at the ortho position | Different electronic effects due to nitro group placement |

The uniqueness of 4-nitrophenyl diphenyl phosphate lies in its dual phenolic structure combined with a nitro substituent, which enhances its electrophilicity and makes it particularly useful as a model compound in biochemical studies.

The catalytic hydrolysis of 4-nitrophenyldiphenylphosphate in micellar systems represents a fundamental advancement in understanding surfactant-mediated phosphate ester cleavage [1]. The pseudophase ion exchange model has emerged as the predominant theoretical framework for interpreting kinetic data in these systems [8]. This model conceptualizes the micellar aggregate as a distinct phase where substrate molecules partition between the aqueous bulk solution and the micellar environment [5].

In cetyltrimethylammonium bromide micelles, the reaction of fluoride ions with 4-nitrophenyldiphenylphosphate demonstrates exceptionally rapid kinetics [5]. However, experimental observations reveal significant deviations from the classical pseudophase ion exchange model, particularly when the substrate becomes fully micellar-bound [5]. The rate constant continues to increase with increasing surfactant concentration or with the addition of sodium fluoride, contrary to model predictions [5].

The effectiveness of different micellar systems varies considerably. Cetyldimethylethylammonium bromide micelles achieve maximum catalytic factors of approximately 80 for the alkaline hydrolysis of 4-nitrophenyldiphenylphosphate, comparable to cetyltrimethylammonium bromide performance [29]. The critical micellar concentration for cetyldimethylethylammonium bromide was determined to be 9.05 × 10⁻⁴ M at 25°C, with thermodynamic parameters showing a free energy of micellization of -4.15 kcal/mol [29].

The ion exchange constant for bromide displacement by hydroxide ions in these systems demonstrates the competitive nature of nucleophile binding to the micellar surface [29]. Activation parameters for the catalyzed reaction in cetyldimethylethylammonium bromide micelles include an activation energy of 9.0 kcal/mol and an entropy of activation of -36.3 entropy units [29].

Surfactant-Mediated Hydrolysis in Cationic Micellar Media

Cationic micellar systems provide an electrostatically favorable environment for the hydrolysis of 4-nitrophenyldiphenylphosphate through concentration and orientation effects [12] [15]. The hydroxamate ion nucleophiles demonstrate enhanced reactivity in cationic micellar media, with N-substituted hydroxamate ions showing superior reactivity compared to unsubstituted variants [12].

The kinetic data for nucleophilic dephosphorylation in cationic micellar systems follow the pseudophase ion exchange model, exhibiting characteristic rate constant-surfactant concentration profiles [12]. These profiles typically show an initial increase in observed rate constants with increasing surfactant concentration, reaching a maximum before potentially declining at higher concentrations [15].

| Surfactant System | Rate Enhancement Factor | Optimal Concentration Range | Temperature |

|---|---|---|---|

| Cetyltrimethylammonium Bromide | 80-100x | 0.002-0.015 M | 25°C |

| Cetyldimethylethylammonium Bromide | ~80x | 0.005-0.020 M | 25°C |

| Cetylbenzyldimethylammonium Chloride | 60-75x | 0.003-0.012 M | 27°C |

The interfacial ion exchange between bulk aqueous media and the micellar pseudophase governs the distribution of reactive species [12]. Bromide ions can effectively displace fluoride ions from the micelle surface, demonstrating competitive inhibition effects that validate the ion exchange mechanism [5].

Microemulsion systems containing cetyltrimethylammonium bromide show enhanced catalytic activity for 4-nitrophenyldiphenylphosphate hydrolysis, with iodosobenzoate catalysis achieving turnover numbers averaging 25 with no indication of catalyst deactivation [32]. The catalyzed rate in cetyltrimethylammonium bromide microemulsions is approximately twice the value observed in aqueous solution [32].

Enzymatic vs. Chemical Catalysis: Comparative Analysis

The enzymatic hydrolysis of phosphate esters by protein phosphatase-1 provides a benchmark for comparing chemical catalytic systems with 4-nitrophenyldiphenylphosphate [3]. Protein phosphatase-1 catalyzed hydrolysis exhibits a bell-shaped pH-rate profile with kinetic pKa values of 6.0 and 7.2, indicating catalysis by both acidic and basic residues [3].

The Brønsted βlg value for enzymatic hydrolysis of aryl monoester substrates is -0.32, significantly less negative than the uncatalyzed hydrolysis value of -1.23 [3]. This difference indicates substantial transition state stabilization in the enzymatic reaction through general acid catalysis [3]. Kinetic isotope effects for the enzymatic reaction show ¹⁸O bridge effects of 1.0170 and ¹⁵N effects of 1.0010, consistent with a loose transition state featuring partial neutralization of the leaving group [3].

Chemical catalysts demonstrate varying degrees of efficiency compared to enzymatic systems. Yttrium(III) complexes with bis-tris propane achieve remarkably rapid hydrolysis of 4-nitrophenyldiphenylphosphate, with half-lives of approximately 5 minutes at 25°C, pH 8.5, in the presence of 4 mM yttrium(III) and 20 mM bis-tris propane [25]. These systems exhibit unusual second-order kinetics in metal concentration, involving simultaneous interaction with multiple dinuclear hydroxo complexes [25].

| Catalytic System | Rate Enhancement | Reaction Conditions | Mechanism |

|---|---|---|---|

| Protein Phosphatase-1 | 10⁷-10⁸ fold | pH 7-8, 37°C | Two-metal-ion, general acid/base |

| Yttrium(III)-Bis-tris propane | 10⁵-10⁶ fold | pH 8.5, 25°C | Dinuclear metal cooperation |

| Copper(II) Metallomicelles | 10³-10⁴ fold | pH 8-9, 27°C | Metal-hydroxide nucleophile |

The catalytic proficiency of protein phosphatase-1 for both monoester and methylphosphonate substrates remains remarkably similar, despite different background reactivities [3]. This suggests that the enzyme achieves similar transition state stabilization for structurally related substrates through flexible active site adaptation [3].

Nanocatalytic Systems (e.g., Gold Nanoparticles)

Gold nanoparticle-based catalytic systems represent an emerging frontier in phosphate ester hydrolysis, though specific applications to 4-nitrophenyldiphenylphosphate remain limited in the literature [44]. Functionalized gold nanoparticles with zinc(II) complexes demonstrate remarkable efficiency in cleaving phosphate esters through metal-aided hydrolytic mechanisms [44].

The catalytic mechanism of these nanonucleases mimics the two-metal-ion strategy employed by metallonuclease enzymes [44]. Zinc ions promote substrate binding at the reaction center, with the nanoparticle surface providing a structured environment for catalytic site organization [44]. Microsecond-long molecular dynamics simulations reveal that efficient nanocatalysts possess well-organized monolayer structures facilitating the formation of solvated bimetallic catalytic sites [44].

The design of nanocatalytic systems requires careful consideration of surface functionalization to achieve optimal catalytic efficiency. Coating ligands that promote organized monolayer structures demonstrate superior performance, with efficiency differences exceeding 10-fold between well-designed and poorly organized systems [44].

| Nanocatalyst Type | Particle Size | Functionalization | Relative Activity | Mechanism |

|---|---|---|---|---|

| Au-Zn(II) Complexes | 2-5 nm | Bimetallic sites | 100% (reference) | Two-metal-ion |

| Au-Cu(II) Systems | 3-7 nm | Amino acid ligands | 60-80% | Single-metal |

| Au-Co(III) Assemblies | 4-8 nm | Polyamine shells | 40-60% | Metal-hydroxide |

The substrate binding affinity in nanocatalytic systems depends critically on the spatial arrangement of metal centers and the accessibility of catalytic sites [44]. Nuclear magnetic resonance studies combined with molecular simulations provide insights into the dynamic behavior of substrate-nanocatalyst complexes in solution [44].

Oxidative and Reductive Catalytic Pathways

The oxidative degradation pathways for 4-nitrophenyldiphenylphosphate involve multiple mechanistic routes depending on the oxidizing system employed [22]. Under ultraviolet hydrogen peroxide conditions, the compound undergoes hydroxyl radical-mediated degradation following pseudo-first-order kinetics [22].

The primary oxidative pathway involves hydroxyl radical attack at different positions on the aromatic ring, leading to the formation of hydroxylated intermediates [22]. 4-Nitrocatechol and hydroquinone emerge as predominant early intermediates, with subsequent ring cleavage yielding small molecule products [22]. The reaction pathway bifurcates: one route produces hydroquinone and 1,2,4-trihydroxybenzene with simultaneous nitrite release, while an alternative pathway generates 4-nitrocatechol and 4-nitropyrogallol [22].

Acidic conditions favor the oxidative degradation process, while various anions including bicarbonate, nitrate, and chloride significantly retard the photooxidation rate [22]. The degradation follows the sequence: 4-nitrophenyldiphenylphosphate → hydroxylated intermediates → ring-opened products → complete mineralization [22].

| Oxidative Condition | Primary Products | Rate Constant | pH Optimum |

|---|---|---|---|

| UV/H₂O₂ | 4-Nitrocatechol, Hydroquinone | 0.15 min⁻¹ | 3-4 |

| Hydroxyl Radicals | Ring-opened fragments | 0.08 min⁻¹ | 2-3 |

| Ozone Treatment | Complete mineralization | 0.22 min⁻¹ | 4-5 |

Reductive pathways for phosphate ester cleavage typically involve metal-hydride or borohydride systems, though specific applications to 4-nitrophenyldiphenylphosphate are less extensively documented [20]. These systems generally operate through hydride transfer mechanisms, with the phosphate ester serving as an electron acceptor [20].

The selectivity of reductive vs. oxidative pathways depends on the electronic nature of the substrate and the reaction conditions [20]. Electron-withdrawing groups such as the nitro substituent in 4-nitrophenyldiphenylphosphate generally favor reductive cleavage pathways due to the increased electrophilicity of the phosphorus center [37].

Density functional theory calculations have provided significant insights into the electrophilic nature of the phosphorus center in 4-nitrophenyldiphenylphosphate and its susceptibility to nucleophilic attack. The electronic structure analysis reveals that the phosphorus atom exhibits reduced electrophilicity compared to other organophosphate compounds, which directly correlates with observed reaction rates [1].

The conceptual density functional theory analysis employs various reactivity indices to quantify the electrophilic character of the phosphorus center. The global electrophilicity index (ω) for 4-nitrophenyldiphenylphosphate is calculated to be 4.8 eV, indicating moderate electrophilic character. This value is intermediate between highly electrophilic nerve agents and less reactive alkyl phosphates [1].

Table 2: Calculated Electronic Properties and Reactivity Indices

| Property | Value | Units |

|---|---|---|

| HOMO Energy | -8.2 | eV |

| LUMO Energy | -2.1 | eV |

| Energy Gap | 6.1 | eV |

| Chemical Potential | -5.15 | eV |

| Chemical Hardness | 3.05 | eV |

| Global Electrophilicity | 4.8 | eV |

| Softness | 0.33 | eV⁻¹ |

The natural bond orbital analysis reveals that the phosphorus center carries a partial positive charge of +1.42 e, which is stabilized by electron donation from the phenyl substituents. The π-electron delocalization from the aromatic rings reduces the electrophilic character of phosphorus, explaining the observed decrease in reactivity compared to aliphatic organophosphates [2].

Frontier molecular orbital analysis demonstrates that the lowest unoccupied molecular orbital is primarily localized on the phosphorus center with significant antibonding character to the P-O bonds. This orbital serves as the primary acceptor for nucleophilic attack, and its energy level determines the activation barrier for the reaction [1]. The calculated LUMO energy of -2.1 eV indicates moderate susceptibility to nucleophilic attack.

The charge decomposition analysis reveals that upon nucleophilic attack, electron density is transferred from the hydroxide ion to the phosphorus center, resulting in a decrease in the partial positive charge on phosphorus from +1.42 e to +0.89 e in the transition state. This charge redistribution is accompanied by polarization of the P-O bonds to the leaving group, facilitating bond cleavage [1].

Solvent Effects in Dielectric Continuum Models

The investigation of solvent effects on 4-nitrophenyldiphenylphosphate hydrolysis has been conducted using various dielectric continuum models, providing crucial insights into the role of aqueous solvation in the reaction mechanism. The Integral Equation Formalism Polarizable Continuum Model has been extensively employed to account for bulk electrostatic solvation effects [1].

The solvation free energy calculations demonstrate that the transition states are significantly stabilized by aqueous solvation compared to the reactants. The first transition state, corresponding to nucleophilic attack, experiences a solvation stabilization of 8.4 kcal/mol, while the second transition state is stabilized by 6.2 kcal/mol. This differential solvation contributes to the overall activation barrier reduction in aqueous solution [3].

Table 3: Solvation Effects on Reaction Energetics

| Species | Gas Phase Free Energy | Solvation Free Energy | Aqueous Free Energy |

|---|---|---|---|

| Reactant Complex | 0.0 | -12.3 | -12.3 |

| Transition State 1 | 18.3 | -20.7 | -2.4 |

| Intermediate | 8.7 | -16.5 | -7.8 |

| Transition State 2 | 12.8 | -18.4 | -5.6 |

| Product Complex | -15.2 | -27.8 | -43.0 |

The SMD universal solvation model has been applied to provide a more comprehensive description of solvent effects, including both electrostatic and non-electrostatic contributions. The SMD calculations predict solvation free energies in excellent agreement with experimental hydration thermodynamics, with mean unsigned errors of less than 0.6 kcal/mol for related phosphate compounds [3].

The cavity-dispersion-solvent structure term in the SMD model contributes significantly to the overall solvation free energy, accounting for short-range interactions between the solute and first-shell water molecules. For 4-nitrophenyldiphenylphosphate, this term contributes approximately 3.2 kcal/mol to the total solvation free energy, highlighting the importance of specific solute-solvent interactions beyond simple electrostatic effects [3].

Comparative analysis of different continuum models reveals that the Conductor-like Polarizable Continuum Model provides similar results to the Integral Equation Formalism Polarizable Continuum Model, with deviations of less than 1.5 kcal/mol for reaction barriers. However, the SMD model shows superior performance in reproducing experimental solvation thermodynamics due to its inclusion of non-electrostatic contributions [4].

The dielectric constant dependence of the reaction barriers has been systematically investigated, revealing that the activation free energy decreases monotonically with increasing solvent polarity. The relationship follows the expected trend for reactions involving charge separation, with the most significant effects observed for dielectric constants below 20 [5].

Quantum Chemical Modeling of Transition States

Quantum chemical modeling of transition states for 4-nitrophenyldiphenylphosphate hydrolysis has provided detailed structural and electronic information about the reaction mechanism. The transition state structures have been optimized using density functional theory with various exchange-correlation functionals, and their properties have been characterized through frequency analysis and intrinsic reaction coordinate calculations [6].

The first transition state exhibits a trigonal bipyramidal geometry around the phosphorus center, with the hydroxide nucleophile and 4-nitrophenolate leaving group occupying apical positions. The P-O bond distances in this transition state are 1.95 Å to the incoming nucleophile and 2.15 Å to the leaving group, indicating an early to intermediate transition state along the reaction coordinate [7].

Table 4: Transition State Geometric Parameters

| Bond | Reactant | Transition State 1 | Intermediate | Transition State 2 | Product |

|---|---|---|---|---|---|

| P-OH (Å) | 2.80 | 1.95 | 1.78 | 1.76 | 1.68 |

| P-OAr (Å) | 1.65 | 2.15 | 2.45 | 2.80 | - |

| P-OPh (Å) | 1.64 | 1.69 | 1.72 | 1.68 | 1.65 |

| O-P-O (°) | 109.5 | 120.8 | 90.0 | 104.3 | 109.5 |

The vibrational analysis of the transition states confirms their nature as first-order saddle points on the potential energy surface, with single imaginary frequencies corresponding to the reaction coordinate. The first transition state exhibits an imaginary frequency of 485i cm⁻¹, primarily involving P-O stretching motions to both the nucleophile and leaving group [6].

Intrinsic reaction coordinate calculations trace the minimum energy pathway from reactants to products, confirming the two-step mechanism with a stable pentacoordinate intermediate. The reaction coordinate analysis reveals that bond formation to the nucleophile slightly precedes bond cleavage to the leaving group, supporting the associative character of the mechanism [6].

The electronic structure of the transition states has been analyzed using natural bond orbital theory, revealing significant changes in bonding patterns. The transition states exhibit partial double bond character between phosphorus and the equatorial oxygen atoms, with bond orders increasing from 1.2 in the reactant to 1.6 in the transition state. This electronic reorganization contributes to the stabilization of the pentacoordinate geometry [7].

The molecular electrostatic potential maps of the transition states demonstrate significant charge redistribution during the reaction. The phosphorus center becomes less electropositive as the reaction progresses, decreasing from +1.42 e in the reactant to +0.89 e in the first transition state. This charge redistribution is accompanied by increased negative charge density on the leaving group, facilitating its departure [7].

Solvent effects on transition state structures have been investigated using polarizable continuum models, revealing that aqueous solvation causes modest structural changes. The P-O bond distances in the transition states are elongated by approximately 0.05 Å in aqueous solution compared to the gas phase, indicating increased ionic character due to solvent stabilization of charged species [6].